2-(2-Hydroxy-2-methylpropoxy)isoindoline-1,3-dione
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Overview
Description
2-(2-Hydroxy-2-methylpropoxy)isoindoline-1,3-dione is a chemical compound characterized by an isoindoline nucleus and a hydroxy-methylpropoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-2-methylpropoxy)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This reaction is often carried out under solventless conditions to adhere to green chemistry principles . The process involves heating the reactants to facilitate the formation of the isoindoline-1,3-dione scaffold .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The use of catalysts such as Cs2CO3 can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxy-2-methylpropoxy)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoindoline-1,3-dione derivatives .
Scientific Research Applications
2-(2-Hydroxy-2-methylpropoxy)isoindoline-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Hydroxy-2-methylpropoxy)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it modulates the dopamine receptor D2, which suggests its potential application as an antipsychotic agent . Additionally, it inhibits β-amyloid protein aggregation, indicating its capacity in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
- 2-(Hydroxymethyl)isoindoline-1,3-dione
- 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione
Uniqueness
2-(2-Hydroxy-2-methylpropoxy)isoindoline-1,3-dione is unique due to its specific hydroxy-methylpropoxy group, which imparts distinct chemical reactivity and biological activity compared to other isoindoline-1,3-dione derivatives . This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(2-hydroxy-2-methylpropoxy)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-12(2,16)7-17-13-10(14)8-5-3-4-6-9(8)11(13)15/h3-6,16H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFMJXXONOZMFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CON1C(=O)C2=CC=CC=C2C1=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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